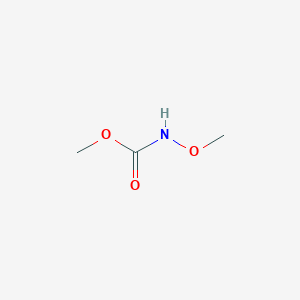
Methyl methoxycarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl methoxycarbamate is a compound with the molecular formula C3H7NO3 and a molecular weight of 105.09 . It is a colorless to almost colorless liquid or crystal .
Molecular Structure Analysis
The InChI code for this compound is1S/C3H7NO3/c1-6-3(5)4-7-2/h1-2H3,(H,4,5) . The InChI key is YNSJOPSUEZGJNN-UHFFFAOYSA-N . Unfortunately, a detailed molecular structure analysis was not found in the searched resources. Physical And Chemical Properties Analysis
This compound is stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . More detailed physical and chemical properties were not found in the searched resources.Wissenschaftliche Forschungsanwendungen
Inhibitors of Acetylcholinesterase
Methyl methoxycarbamate derivatives, specifically aryl N-hydroxy- and N-methoxy-N-methylcarbamates, have been explored as inhibitors of acetylcholinesterase (AChE). These compounds are strong inhibitors of AChE and act as reversible, competitive inhibitors, which is a deviation from the typical carbamylating agents in this class (Chiu, Fahmy, & Fukuto, 1973).
Modifications in Biological and Nonbiological Systems
Methylcarbamate insecticides, including this compound, undergo various modifications in biological and nonbiological environments. These modifications include hydrolysis, oxidation, dealkylation, and conjugation, leading to the formation of similar or identical products in animals, plants, and insects (Knaak Jb, 1971).
Non-Phosgene Synthesis of Dicarbamates
A non-phosgene route for the synthesis of methylene diphenyl dicarbamate (MDC) from this compound has been proposed. This method involves the methoxycarbonylation of methylene dianiline with methyl carbamate and shows high catalytic activity and selectivity (Pei, Li, Liu, & Zhang, 2009).
Conversion to Free Amine in Carbohydrate Derivatives
Methyl carbamate, including this compound derivatives, can be converted to the corresponding free amine in carbohydrate derivatives. This process involves the cleavage of the methoxycarbonyl moiety and has implications in carbohydrate chemistry (Yeung, Adamski-Werner, Bernard, Poulenat, & Petillo, 2000).
Methylation of Carbamate Herbicides
This compound derivatives have been studied in the context of the methylation of carbamate herbicides. These derivatives can react in specific conditions to yield N-methylated carbamates with improved gas chromatographic properties (Ogierman, 1983).
Conformational Analysis in Anesthetics
Methyl phenylcarbamate and its methoxy derivatives, which are related to this compound, have been analyzed to understand their stable conformations. These studies are significant in the context of local anesthetics of the carbamate type (Remko, Frecer, & Čižmárik, 1983).
Safety and Hazards
Methyl methoxycarbamate is associated with certain safety hazards. It is recommended to keep the product in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . The compound has a GHS07 pictogram and a warning signal word . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 .
Wirkmechanismus
Target of Action
Methyl methoxycarbamate, also known as methomyl, is a broad-spectrum carbamate insecticide . The primary targets of this compound are arthropods, nematodes, flies, and crop pests . It is designed to interact with these organisms, disrupting their normal functions and ultimately leading to their elimination .
Biochemical Pathways
This compound may affect various biochemical pathways. Carbamates have been implicated in the increasing prevalence of diseases associated with alterations of the immune response, such as hypersensitivity reactions, some autoimmune diseases, and cancers . They interfere with metabolism, signal transduction pathways, structural tissue compartments, and cellular structures .
Pharmacokinetics
The pharmacokinetics of this compound, like other carbamates, involves absorption, distribution, metabolism, and excretion (ADME). Carbamates are known to exhibit good chemical and proteolytic stabilities, making them suitable for use in various applications . They are widely utilized as a peptide bond surrogate in medicinal chemistry due to their chemical stability and capability to permeate cell membranes .
Result of Action
The result of this compound’s action at the molecular and cellular level can be quite diverse, depending on the specific target and the extent of exposure. At high concentrations, it can cause a range of toxic effects, including cytotoxicity, hepatotoxicity, and neurotoxicity . At lower concentrations, it may alter cell function, leading to potentially detrimental outcomes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, variations in reported adsorption coefficients and half-lives indicate that environmental conditions are important in influencing this pesticide’s transport (i.e., leaching) and degradation . Furthermore, the presence of other chemicals in the environment can also impact the action of this compound .
Biochemische Analyse
Biochemical Properties
Methyl methoxycarbamate, like other carbamates, plays a crucial role in various biochemical reactions. The methoxy group on the tolyl-methoxycarbamate moiety is readily lost, with few major metabolites retaining this group .
Molecular Mechanism
It is known that carbamates exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
It is known that the effects of carbamates can vary with dosage, with potential toxic or adverse effects at high doses
Transport and Distribution
It is known that carbamates can be transported and distributed within cells and tissues
Subcellular Localization
It is known that the subcellular localization of specialized metabolites can have significant effects on their activity or function
Eigenschaften
IUPAC Name |
methyl N-methoxycarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO3/c1-6-3(5)4-7-2/h1-2H3,(H,4,5) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSJOPSUEZGJNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
105.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2441395.png)
![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide](/img/structure/B2441397.png)
![2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2441398.png)
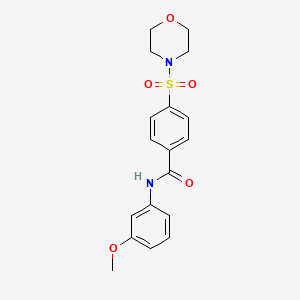
![[4-[Cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]-phenylmethanone](/img/structure/B2441401.png)
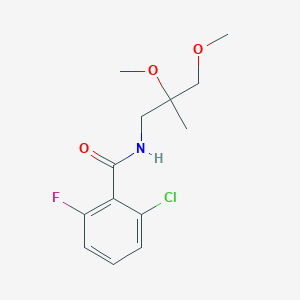
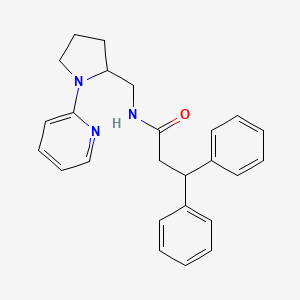
![[5-Amino-2-(difluoromethyl)pyrazol-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B2441406.png)
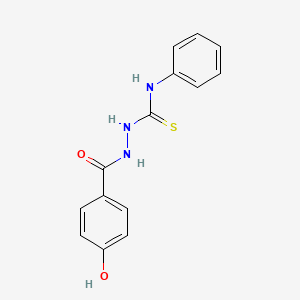
![5-bromo-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B2441408.png)
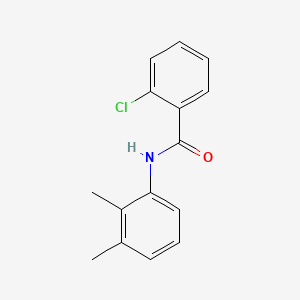
![3-bromo-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B2441412.png)
![N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2441414.png)
![3-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2441415.png)